molecular formula C11H12O2 B13677805 5,7-Dimethyl chromanone

5,7-Dimethyl chromanone

Cat. No.: B13677805
M. Wt: 176.21 g/mol
InChI Key: SUICJIWGWDEHHD-UHFFFAOYSA-N
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Description

5,7-Dimethyl chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with methyl groups attached at the 5th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl chromanone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid like sulfuric acid . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl chromanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, depending on the specific reaction conditions .

Scientific Research Applications

5,7-Dimethyl chromanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl chromanone and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Others may interact with cellular receptors or proteins, leading to various pharmacological effects.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl groups at the 5th and 7th positions but shares a similar core structure.

    Flavanone: A related compound with a similar structure but different substitution patterns.

    Isoflavone: Another related compound with a different arrangement of the aromatic ring and heterocyclic ring.

Uniqueness: 5,7-Dimethyl chromanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 5th and 7th positions influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5,7-dimethyl-3,4-dihydrochromen-2-one

InChI

InChI=1S/C11H12O2/c1-7-5-8(2)9-3-4-11(12)13-10(9)6-7/h5-6H,3-4H2,1-2H3

InChI Key

SUICJIWGWDEHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCC(=O)OC2=C1)C

Origin of Product

United States

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